molecular formula C22H30N6O B11002882 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11002882
M. Wt: 394.5 g/mol
InChI Key: NHHBSKSRKMPEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a structurally complex molecule featuring a benzimidazole core linked to a cycloheptapyrazole moiety via a carboxamide bridge. Its design likely aims to optimize interactions with biological targets, leveraging the benzimidazole’s aromaticity and the pyrazole’s heterocyclic versatility. This compound’s synthesis involves coupling strategies common in medicinal chemistry, such as carbodiimide-mediated amidation . Comparative analyses with analogs focus on structural variations, physicochemical properties, and spectroscopic profiles to elucidate structure-activity relationships (SARs).

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C22H30N6O/c1-15-23-19-14-16(10-11-20(19)28(15)13-7-12-27(2)3)24-22(29)21-17-8-5-4-6-9-18(17)25-26-21/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,29)(H,25,26)

InChI Key

NHHBSKSRKMPEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The final steps involve the formation of the hexahydrocyclohepta[c]pyrazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications

Comparisons with benzimidazole and pyrazole derivatives highlight critical substituent effects:

  • Compound 12 (): Features a pyrrolidinyl-acetohydrazide substituent on benzimidazole. The absence of a pyrazole ring reduces rigidity compared to the target compound .
  • Compound 13 (): Incorporates a 3,5-dimethylpyrazole group, demonstrating how alkylation at pyrazole positions alters steric bulk .
  • 381166-05-8 (): A benzamide with a 3,5-dimethylpyrazole, illustrating the prevalence of pyrazole-carboxamide hybrids in drug design .

Key Differences :

  • The target compound’s cycloheptapyrazole system introduces a larger, more flexible ring compared to typical five-membered pyrazoles.
  • The 3-(dimethylamino)propyl chain on benzimidazole may enhance solubility and target engagement via tertiary amine interactions.
Physicochemical Properties
  • Melting Points : Analogous compounds (e.g., ’s derivatives) exhibit melting points ranging from 138–204°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with similarly substituted benzimidazoles .
  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar analogs like 381166-05-8 .
Spectroscopic Comparisons

NMR data from reveals that substituent-induced chemical shift changes occur primarily in regions corresponding to heterocyclic junctions (e.g., positions 29–44 in Figure 6). For example:

  • Compound 1 vs. 7 (): Shifts in regions A (39–44) and B (29–36) correlate with altered substituent electronic environments .
  • Target Compound : The cycloheptapyrazole’s protons may exhibit upfield/downfield shifts compared to smaller pyrazole systems due to ring-current effects.

Data Table of Similar Compounds

Compound ID/Name Core Structure Key Substituents Yield (%) Melting Point (°C) Source
Compound 12 () Benzimidazole Pyrrolidinyl-acetohydrazide 65 194–195
Compound 13 () Benzimidazole-Pyrazole 3,5-Dimethylpyrazole 53 138–139
381166-05-8 () Benzimidazole-Pyrazole 3,5-Dimethylpyrazole, phenyl diazenyl N/A N/A
Target Compound Benzimidazole-Cycloheptapyrazole 3-(Dimethylamino)propyl, methyl N/A N/A Hypothetical

Discussion and Implications

  • Structural Flexibility : The cycloheptapyrazole in the target compound may confer unique binding modes compared to rigid five-membered analogs .
  • Substituent Effects: The dimethylamino propyl chain could enhance pharmacokinetic properties, such as membrane permeability, relative to non-polar groups in analogs like 381166-05-8 .
  • Lumping Strategies (): While similar compounds may be grouped based on core structures, the target’s distinct substituents necessitate individual evaluation to avoid oversimplification .

Biological Activity

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates a benzimidazole core with a cyclohepta[c]pyrazole structure, which contributes to its diverse biological activities. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The benzimidazole moiety is known to exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : The dimethylamino group enhances the compound's ability to interact with neurotransmitter receptors and other cellular targets.
  • Apoptosis Induction : Preliminary studies indicate that the compound may promote apoptosis in cancer cells through caspase activation pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast)25.72Induces apoptosis via caspase activation
K562 (leukemia)15.00Inhibits BCR-ABL signaling
U87 (glioblastoma)30.00Disrupts cell cycle progression

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

This antimicrobial potential may be linked to the benzimidazole structure's known efficacy against various pathogens.

Study on Apoptosis Induction

A pivotal study investigated the compound's ability to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analyses revealed significant increases in early and late apoptotic cells upon treatment with the compound at varying concentrations. The study highlighted the activation of caspases 3 and 7 as critical mediators in this process .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to key protein targets involved in cancer progression. Results indicated strong binding interactions with the BCR-ABL protein, suggesting a mechanism by which the compound may exert its anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.